molecular formula C19H17FN4O3S2 B2756680 N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396851-44-7

N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2756680
CAS RN: 1396851-44-7
M. Wt: 432.49
InChI Key: BYJDCYLKLWNVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O3S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

  • Microwave-Assisted Synthesis : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, chemically related to the queried compound, are synthesized using microwave techniques for better yield and efficiency (Youssef, Azab, & Youssef, 2012).

  • Building Blocks for Antitumor and Antimicrobial Agents : Compounds like enaminones, structurally related to the queried chemical, are used as intermediates for synthesizing pyridine derivatives with potential antitumor and antimicrobial activities (Riyadh, 2011).

  • Antiproliferative Activities : Derivatives of similar thiazolo compounds show significant antiproliferative activity, indicating their potential in cancer research (Sarhan et al., 2010).

Chemical Characterization and Potential

  • Characterization of Novel Heterocyclic Compounds : Heterocyclic compounds, including those related to the queried chemical, are characterized for their potential in biological activities, such as antibacterial and antifungal properties (Patel & Patel, 2015).

  • Chemical Synthesis for Biological Screening : Novel derivatives of thiazolo[4,5-d]pyrimidin-2-thione are synthesized and screened for their antitumor activities, highlighting the significance of such compounds in medical research (Becan & Wagner, 2008).

  • Potential as GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues, sharing a common structural motif with the queried compound, show promise as inhibitors against Mycobacterium tuberculosis, indicating potential therapeutic applications (Jeankumar et al., 2013).

Versatility in Heterocyclic Synthesis

  • Diverse Heterocyclic Derivatives : The synthesis of various heterocyclic compounds, some of which are structurally similar to the queried chemical, demonstrates the versatility of these compounds in creating diverse bioactive molecules (Guleli et al., 2019).

properties

IUPAC Name

N-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-11-8-15(23-27-11)18(26)22-19-21-14-6-7-24(9-16(14)29-19)17(25)10-28-13-4-2-12(20)3-5-13/h2-5,8H,6-7,9-10H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDCYLKLWNVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.